5-Fluoro-indan-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZJGPQVOBOFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225028 | |
| Record name | Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-04-7 | |
| Record name | Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628732-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-indan-2-carboxylic acid methyl ester typically involves the following steps:
Esterification: The carboxylic acid group of 5-Fluoro-indan-2-carboxylic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-indan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-Fluoro-indan-2-carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Fluoro-indan-2-carboxylic acid.
Reduction: 5-Fluoro-indan-2-carbinol.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-indan-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-indan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on indole, benzofuran, benzothiophene, and other methyl ester derivatives, emphasizing structural variations, physicochemical properties, and applications.
Indole Derivatives
Key Observations :
- Fluorine Impact : Fluorination at the 5-position likely increases metabolic stability and modulates electronic properties, a common strategy in medicinal chemistry .
Benzofuran and Benzothiophene Derivatives
Key Observations :
- Heteroatom Influence : Benzofuran (oxygen) and benzothiophene (sulfur) cores exhibit distinct electronic and solubility profiles compared to indole derivatives. For example, benzothiophene derivatives may exhibit enhanced π-π stacking interactions due to sulfur’s polarizability .
- Ester vs. Acid : Methyl esters (e.g., ) are typically more volatile and easier to handle in synthetic workflows than free carboxylic acids.
Other Methyl Esters

Key Observations :
- Structural Diversity: Non-aromatic esters (e.g., fatty acid methyl esters in ) differ significantly in applications (e.g., lipid metabolism vs. drug synthesis).
- Aromatic vs. Aliphatic : Aromatic esters (e.g., indole, benzofuran) are more likely to engage in target-specific interactions (e.g., enzyme inhibition) compared to aliphatic esters.
Research Findings and Implications
- Synthetic Utility : The methyl ester group in 5-fluoroindole-2-carboxylic acid methyl ester facilitates straightforward derivatization (e.g., hydrolysis to carboxylic acids or transesterification), as seen in related indole and benzofuran analogs .
- Biological Relevance: Fluorinated indole derivatives are frequently explored for their bioactivity.
- Metabolic Stability : Fluorine’s presence may reduce oxidative metabolism, extending the half-life of drug candidates derived from this scaffold .
Biological Activity
5-Fluoro-indan-2-carboxylic acid methyl ester is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom attached to the indan ring, which significantly influences its biological properties. The presence of the methyl ester group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.
The exact mechanism of action of this compound remains to be fully elucidated. However, studies suggest that it may interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects. The compound's structure allows it to mimic natural substrates, facilitating its role in biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. It has been studied in the context of neurodegenerative diseases, where it appears to enhance neuronal survival and reduce apoptosis in neuronal cell cultures exposed to toxic agents .
Case Studies and Research Findings
- Neuropharmacological Studies : A study investigated the effects of this compound on seizure thresholds in animal models. Results indicated that doses of the compound could elevate convulsive thresholds when administered alongside conventional antiepileptic drugs, suggesting a synergistic effect .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results demonstrated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as an alternative antimicrobial agent.
- Inflammation Reduction : In a model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that the compound could be beneficial in managing inflammatory conditions such as arthritis.
Comparative Biological Activity
To better understand the efficacy of this compound compared to similar compounds, a comparison table is provided below:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 5-Fluoro-Indan-2-Carboxylic Acid ME | Moderate | High | High |
| 5-Chloro-Indan-2-Carboxylic Acid ME | Low | Moderate | Low |
| Indole Derivatives | High | Variable | Moderate |
Q & A
Q. How can researchers optimize the synthesis of 5-Fluoro-indan-2-carboxylic acid methyl ester?
- Methodological guidance : Utilize kinetic modeling to compare calculated vs. experimental reaction parameters (e.g., temperature, catalyst loading, and reaction time). For example, analogous studies on pyrrolecarboxylic acid esters demonstrated that optimizing reaction conditions (e.g., solvent polarity and stoichiometric ratios) improved yields by 15–20% . Validate results using HPLC or GC-MS to confirm purity and structural integrity.
Q. What purification strategies are effective for isolating this compound?
- Methodological guidance : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for preliminary purification. Recrystallization in ethanol or methanol can enhance purity, as demonstrated for structurally similar indole esters (purity >98% achieved via solvent recrystallization) . Monitor purity using melting point analysis and NMR spectroscopy.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological guidance : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Safety data for related fluorinated esters indicate that moisture and light exposure can degrade the compound, leading to carboxylic acid byproducts . Always use PPE (gloves, goggles) due to potential skin/eye irritation .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in spectroscopic data for fluorinated indan derivatives?
- Methodological guidance : Combine -/-NMR to confirm fluorine substitution patterns. For ambiguous signals, use 2D-COSY or HSQC experiments. GC-MS with electron ionization can detect fragmentation patterns unique to fluorinated esters, as shown in studies on methyl furancarboxylates . Cross-validate with computational methods (DFT calculations) to assign stereoelectronic effects .
Q. How does the fluorine substituent influence the compound’s reactivity in catalytic reactions?
- Methodological guidance : The electron-withdrawing nature of fluorine alters electronic density at the indan ring, affecting regioselectivity in cross-coupling reactions. For example, in Suzuki-Miyaura reactions, fluorinated analogs show enhanced stability of intermediates, as observed in chlorophenyl-furan carboxylate systems . Use Hammett constants ( for –F = +0.34) to predict kinetic behavior .
Q. What computational approaches predict the biological activity of this compound?
- Methodological guidance : Perform molecular docking studies to assess binding affinity with target enzymes (e.g., cyclooxygenase or kinases). QSAR models for structurally related fluorinated esters have identified lipophilicity () and polar surface area as critical parameters for bioavailability . Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
Q. How can researchers address discrepancies in toxicity data for fluorinated indan derivatives?
- Methodological guidance : Conduct tiered toxicological assessments:
- Acute toxicity : Follow OECD Guideline 423 using rodent models.
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 201/202).
Note: Limited data exist for this specific compound, but structurally similar esters show low acute toxicity (LD50 >2000 mg/kg in rats) .
Data-Driven Research Design
Q. What experimental parameters are critical for kinetic studies of ester hydrolysis?
- Methodological guidance : Monitor pH (buffered solutions), temperature, and solvent composition. For fluorinated esters, pseudo-first-order kinetics are typical. Use UV-Vis spectroscopy to track hydrolysis rates, as demonstrated for methyl benzoate derivatives . Compare activation energies () with computational predictions to validate mechanisms.
Q. How can researchers leverage fluorinated indan esters in drug discovery pipelines?
- Methodological guidance : Screen for anti-inflammatory or antimicrobial activity using cell-based assays (e.g., LPS-induced TNF- suppression or MIC tests). Fluorinated analogs of indole-2-carboxylates have shown enhanced metabolic stability in preclinical models . Optimize ADME properties using ProTox-II or SwissADME platforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

